6-Methyl-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine
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Overview
Description
6-Methyl-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine is a complex organic compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound, which includes a fused bicyclic system and a sulfonyl group, makes it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and functionalization steps. The reaction conditions often involve the use of catalysts such as iodine or transition metals, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-Methyl-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Methyl-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
2-Chloromethylimidazo[1,2-a]pyridine: Used as an intermediate in the synthesis of bioactive compounds.
2-Carbaldehydeimidazo[1,2-a]pyridine: Another key intermediate in organic synthesis.
Uniqueness
6-Methyl-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine stands out due to its unique sulfonyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile scaffold for drug discovery and development .
Properties
Molecular Formula |
C20H23N3O2S |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
6-methyl-2-[3-(3-methylpiperidin-1-yl)sulfonylphenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C20H23N3O2S/c1-15-5-4-10-23(13-15)26(24,25)18-7-3-6-17(11-18)19-14-22-12-16(2)8-9-20(22)21-19/h3,6-9,11-12,14-15H,4-5,10,13H2,1-2H3 |
InChI Key |
NVXUSAIHWGJJDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=C(C=CC4=N3)C |
Origin of Product |
United States |
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